Isotopic Purity and Mass Overlap Reduction
Almorexant-13C-d3 is supplied with a certified isotopic purity of ≥98% deuterated forms (d₁–d₃) . This specification quantifies the proportion of product molecules containing the intended ¹³C and deuterium labels relative to any residual unlabeled or partially labeled species. In contrast, the unlabeled Almorexant reference standard (Item No. 13638) contains no isotopic enrichment and would produce a single m/z signal indistinguishable from the endogenous analyte . The high isotopic purity of the labeled standard directly determines the lower limit of quantitation (LLOQ) achievable in an LC-MS/MS assay; isotopic impurity introduces background signal at the analyte m/z channel, elevating baseline noise and compromising sensitivity [1].
| Evidence Dimension | Isotopic Purity |
|---|---|
| Target Compound Data | ≥98% deuterated forms (d₁–d₃) |
| Comparator Or Baseline | Unlabeled Almorexant: 0% isotopic enrichment (natural abundance only) |
| Quantified Difference | ≥98 percentage point difference in deuterated fraction |
| Conditions | Vendor Certificate of Analysis specification |
Why This Matters
High isotopic purity minimizes cross-channel interference, enabling validated LLOQ values in the sub-ng/mL range required for terminal-phase pharmacokinetic sampling.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
